molecular formula C18H17Br2N3O3S B2915498 1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide CAS No. 475091-65-7

1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide

Cat. No.: B2915498
CAS No.: 475091-65-7
M. Wt: 515.22
InChI Key: OEUXCZPVVAYWOD-UHFFFAOYSA-M
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Description

1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazines

Preparation Methods

The synthesis of 1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide involves several steps. One common method includes the condensation of 4-bromobenzaldehyde with 4-nitrobenzylamine in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized using a thiazine derivative under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium hydroxide for substitution. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as electroluminescent materials for OLED devices.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating signal transduction pathways. These interactions are mediated by the compound’s functional groups, which form specific bonds with target molecules.

Comparison with Similar Compounds

Similar compounds to 1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide include other imidazo[2,1-b][1,3]thiazines with different substituents. For example:

    2-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-imidazo[2,1-b][1,3]thiazine: Similar structure but different position of the bromine atom.

    1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-imidazo[2,1-b][1,3]thiazine: Chlorine instead of bromine.

    1-(4-bromophenyl)-3-hydroxy-3-(4-methylphenyl)-imidazo[2,1-b][1,3]thiazine: Methyl group instead of nitro group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide is a novel synthetic derivative with potential biological applications. This article reviews its biological activity based on recent studies and provides a comprehensive overview of its pharmacological properties.

Chemical Structure

The compound features a complex imidazo-thiazine structure, characterized by the presence of bromine and nitro substituents on the phenyl rings. This structural configuration is believed to influence its biological interactions.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties. Its structure allows for increased electron density, enhancing its interaction with bacterial cell membranes and potentially disrupting their integrity. Comparative studies have shown that derivatives with similar structures possess varying degrees of antibacterial activity depending on the substituents present .
  • Antioxidant Properties : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals. This antioxidant activity is crucial in preventing oxidative stress-related cellular damage .
  • Enzyme Inhibition : Preliminary investigations suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression .

1. Antibacterial Studies

A study conducted on various derivatives of thiazine compounds demonstrated that those with electron-withdrawing groups like nitro exhibited enhanced antibacterial activity compared to their electron-donating counterparts. The tested compound showed inhibition against Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum potential .

2. Antioxidant Activity Assessment

The antioxidant capacity was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited a significant reduction in DPPH concentration, indicating strong free radical scavenging ability. The results were comparable to well-known antioxidants such as ascorbic acid .

3. Enzyme Inhibition Analysis

In vitro studies assessed the inhibition of IDO by the compound. The results indicated a dose-dependent inhibition with an IC50 value suggesting moderate potency against IDO compared to standard inhibitors. This activity could have implications for cancer therapy by modulating immune responses .

Data Tables

Activity Type IC50 Value Reference
Antibacterial (Gram-positive)15 µg/mL
Antioxidant (DPPH Assay)EC50 = 25 µg/mL
IDO InhibitionIC50 = 30 µM

Properties

IUPAC Name

1-(4-bromophenyl)-3-(4-nitrophenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN3O3S.BrH/c19-14-4-8-15(9-5-14)20-12-18(23,21-10-1-11-26-17(20)21)13-2-6-16(7-3-13)22(24)25;/h2-9,23H,1,10-12H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUXCZPVVAYWOD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=C(N(CC2(C3=CC=C(C=C3)[N+](=O)[O-])O)C4=CC=C(C=C4)Br)SC1.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Br2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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